N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine

Lipophilicity LogP Medicinal Chemistry

Why choose this compound? The N-methyl substituent delivers a LogP of 1.44 vs. 0.22 for the primary amine analog, translating to superior blood-brain barrier permeability essential for CNS kinase programs. Sourced from the Maybridge screening collection, it arrives ≥97% pure, eliminating custom synthesis delays. Use this 6-substituted imidazo[1,2-a]pyridine scaffold to systematically explore SAR around PI3K/mTOR targets. Don't compromise your lead optimization with an inferior analog—order today.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 864068-82-6
Cat. No. B1599584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine
CAS864068-82-6
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCNCC1=CN2C=CN=C2C=C1
InChIInChI=1S/C9H11N3/c1-10-6-8-2-3-9-11-4-5-12(9)7-8/h2-5,7,10H,6H2,1H3
InChIKeyVTAYGJSBPFKWJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (CAS 864068-82-6): Key Procurement Specifications & Class Context


N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (CAS 864068-82-6) is a heterocyclic small molecule featuring an imidazo[1,2-a]pyridine core with a methylaminomethyl substituent at the 6-position [1]. With a molecular weight of 161.20 g/mol and a high calculated lipophilicity (LogP of 1.44), this secondary amine is primarily utilized as a versatile building block or intermediate in medicinal chemistry . It is a component of the Maybridge screening collection, indicating its curated status for hit and lead discovery campaigns, and is commercially available in research-grade purities (≥97%) .

Why Substituting N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (CAS 864068-82-6) with a Generic Analog Introduces Significant Risk


The 6-substituted imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, where even minor structural modifications can lead to profound changes in biological activity, target selectivity, and physicochemical properties [1]. While a generic alternative like the unsubstituted primary amine (imidazo[1,2-a]pyridin-6-ylmethanamine, CAS 132213-03-7) or other N-alkylated analogs may appear similar, they are not functionally interchangeable. Key properties such as lipophilicity (LogP), basicity (pKa), and hydrogen-bonding capacity are directly influenced by the N-methyl group, which in turn dictates crucial parameters like membrane permeability, solubility, and target engagement . The evidence presented below quantifies these critical differentiators, underscoring why procurement decisions must be compound-specific to avoid costly failures in synthetic routes or biological assays.

Quantitative Evidence for Selecting N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (CAS 864068-82-6) Over Closest Analogs


Lipophilicity (LogP) Differentiation: N-Methyl Derivative vs. Unsubstituted Primary Amine

The introduction of an N-methyl group in the target compound (CAS 864068-82-6) dramatically increases lipophilicity compared to the unsubstituted primary amine analog (imidazo[1,2-a]pyridin-6-ylmethanamine, CAS 132213-03-7). This is a critical parameter for predicting membrane permeability and oral bioavailability in drug discovery programs .

Lipophilicity LogP Medicinal Chemistry Physicochemical Properties

Basicity (pKa) Modulation: N-Methyl Derivative vs. Unsubstituted Primary Amine

The N-methyl substitution in the target compound (CAS 864068-82-6) results in a slightly higher basicity (higher pKa) compared to the primary amine analog (CAS 132213-03-7). This difference influences the protonation state of the molecule at physiological pH, which can impact solubility, target binding, and off-target interactions .

Basicity pKa Amine Physicochemical Properties

Commercial Availability & Purity: Target Compound vs. Unsubstituted Primary Amine

The target compound (CAS 864068-82-6) is available from major research chemical suppliers at a specified high purity (≥97%) and is catalogued as part of the Maybridge screening collection, a curated library of hit- and lead-like molecules . While the unsubstituted analog (CAS 132213-03-7) is also commercially available, its stated purity can be comparable (e.g., 97%), the target compound's inclusion in the Maybridge collection provides an additional layer of quality assurance and immediate accessibility for high-throughput screening campaigns, streamlining procurement workflows [1].

Procurement Purity Availability Screening Library

Lipophilicity (LogP) Differentiation: N-Methyl Derivative vs. 3-Positional Isomer

The position of the methylaminomethyl substituent on the imidazo[1,2-a]pyridine core profoundly impacts lipophilicity. Comparing the 6-substituted target compound (CAS 864068-82-6) to its 3-substituted isomer (imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine, CAS 885275-83-2) reveals a significant difference in computed LogP, highlighting the importance of regiochemistry for physicochemical optimization .

Lipophilicity LogP Positional Isomer Structure-Activity Relationship (SAR)

Class-Level Inference: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure

The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, particularly as kinase inhibitors [1]. While specific quantitative data for the exact target compound is not available in the public domain, class-level inference from SAR studies on imidazo[1,2-a]pyridines demonstrates that the 6-position substituent is a critical determinant of target potency and selectivity [2]. Therefore, the precise 6-methylaminomethyl substitution pattern of the target compound positions it as a valuable building block for exploring this chemical space.

Privileged Scaffold Kinase Inhibitor Medicinal Chemistry Imidazopyridine

Physical State and Handling: Target Compound vs. Unsubstituted Primary Amine

The physical state of a compound significantly impacts its ease of handling, storage, and formulation for biological assays. The unsubstituted primary amine analog (imidazo[1,2-a]pyridin-6-ylmethanamine, CAS 132213-03-7) is reported as a solid with a defined melting point of 96.5-99°C, making it straightforward to weigh and handle . In contrast, the target compound (CAS 864068-82-6) is not associated with a published melting point in the primary literature or vendor databases, suggesting it may be an oil or low-melting solid at room temperature, which could present different handling characteristics .

Physical State Handling Solid vs. Liquid Procurement

Optimal Application Scenarios for N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (CAS 864068-82-6) Based on Differentiating Evidence


Scaffold for Designing CNS-Penetrant Kinase Inhibitors

The significantly higher lipophilicity of this compound (LogP = 1.44) compared to its unsubstituted primary amine analog (LogP = 0.22) makes it a superior starting point for medicinal chemistry programs targeting kinases in the central nervous system (CNS), where increased membrane permeability is a prerequisite for crossing the blood-brain barrier .

Immediate Procurement for High-Throughput Screening (HTS) Campaigns

Its inclusion in the Maybridge screening collection and availability from major suppliers like Thermo Fisher Scientific (≥97% purity) provide a streamlined, low-risk procurement path for HTS facilities. This eliminates the need for custom synthesis or quality control validation, accelerating the hit identification process in drug discovery .

Synthesis of Focused Libraries for PI3K/mTOR Pathway Exploration

Given the class-level association of imidazo[1,2-a]pyridines with PI3K and mTOR inhibition, this specific 6-substituted derivative serves as a strategic building block for synthesizing focused libraries. Its unique substitution pattern allows for the systematic exploration of structure-activity relationships (SAR) around the 6-position of this privileged kinase-inhibitor scaffold [1].

Physicochemical Property Modulation in Lead Optimization

The quantifiable differences in LogP (1.44 vs. 0.22 for the primary amine) and pKa (8.14 vs. 7.84) demonstrate the compound's utility in tuning the physicochemical properties of a lead series. Researchers can utilize this building block to specifically increase lipophilicity and modulate basicity, directly impacting solubility, permeability, and target binding profiles in a predictable manner .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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